Fluopimomida

Descripción general

Descripción

Fluopimomide is a novel acid amide fungicide that has been developed for the control of various plant pathogens. It is a broad-spectrum fungicide that is particularly effective against soil-borne diseases. Fluopimomide works by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and growth .

Aplicaciones Científicas De Investigación

Fluopimomide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of fungicidal activity and to develop new fungicides with improved efficacy.

Biology: Researchers use fluopimomide to investigate the effects of fungicides on soil microflora and plant health.

Medicine: Although primarily an agricultural fungicide, fluopimomide’s mode of action provides insights into mitochondrial dysfunction, which is relevant to various medical conditions.

Industry: Fluopimomide is employed in the agricultural industry to protect crops from fungal diseases, thereby improving yield and quality .

Mecanismo De Acción

Target of Action

Fluopimomide is a novel pesticide that has been found to be highly effective against nematodes, particularly the southern root-knot nematode (Meloidogyne incognita) . The primary targets of Fluopimomide are the second-stage juveniles (J2s) and eggs of Meloidogyne incognita . These nematodes are devastating threats to various crops, and Fluopimomide’s action against them helps in managing their population .

Mode of Action

The exact mode of action and target sites in nematodes by Fluopimomide remain unknown . It has been observed that fluopimomide is highly toxic to the second-stage juveniles (j2s) and eggs of meloidogyne incognita . It delays the development of Meloidogyne incognita and decreases their reproduction .

Biochemical Pathways

Fluopimomide appears to inflict DNA damage and induce the core apoptosis pathway caused by germ-cell apoptosis, leading to the reduction of the brood size of Caenorhabditis elegans . This suggests that Fluopimomide may affect the biochemical pathways related to DNA repair and apoptosis in nematodes . .

Pharmacokinetics

It has been observed that fluopimomide applied to the soil is effective in reducing the population densities of meloidogyne incognita . This suggests that Fluopimomide may have good soil absorption and distribution properties that allow it to effectively reach its nematode targets.

Result of Action

The action of Fluopimomide results in a significant reduction in the population densities of Meloidogyne incognita . It also reduces root galling caused by the nematode . In addition to its nematicidal effects, Fluopimomide has been observed to enhance plant height and significantly increase fruit yield of cucumber .

Action Environment

Fluopimomide is applied to the soil, suggesting that its action, efficacy, and stability may be influenced by various environmental factors such as soil type, moisture, and temperature . .

Análisis Bioquímico

Biochemical Properties

Fluopimomide plays a significant role in biochemical reactions by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death. Fluopimomide interacts with various biomolecules, including proteins and enzymes, to exert its fungicidal effects. The compound’s interaction with succinate dehydrogenase is particularly crucial, as it prevents the enzyme from participating in the tricarboxylic acid cycle, thereby halting cellular respiration in the target organisms .

Cellular Effects

Fluopimomide has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial function, leading to oxidative stress and cell death . The compound influences cell signaling pathways by increasing the levels of reactive oxygen species, which can damage cellular components and trigger apoptosis . Additionally, fluopimomide affects gene expression by downregulating genes associated with mitochondrial electron transport and upregulating stress response genes . These changes in gene expression contribute to the compound’s overall fungicidal activity.

Molecular Mechanism

The molecular mechanism of fluopimomide involves its binding to succinate dehydrogenase, thereby inhibiting the enzyme’s activity . This inhibition leads to a buildup of succinate and a reduction in fumarate levels, disrupting the tricarboxylic acid cycle and electron transport chain . The resulting decrease in ATP production and increase in reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . Fluopimomide’s ability to induce oxidative stress and mitochondrial dysfunction is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluopimomide have been observed to change over time. The compound is relatively stable, with its fungicidal activity persisting for extended periods . Degradation products may form over time, potentially altering its efficacy and toxicity . Long-term studies have shown that fluopimomide can have lasting effects on cellular function, including sustained oxidative stress and mitochondrial damage . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory experiments.

Dosage Effects in Animal Models

The effects of fluopimomide vary with different dosages in animal models. At low doses, the compound can effectively control fungal infections without causing significant adverse effects . At higher doses, fluopimomide can induce oxidative stress and mitochondrial damage, leading to toxicity . Threshold effects have been observed, where a certain dosage is required to achieve fungicidal activity, but exceeding this threshold can result in harmful side effects . These findings underscore the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

Fluopimomide is involved in metabolic pathways related to mitochondrial respiration. By inhibiting succinate dehydrogenase, the compound disrupts the tricarboxylic acid cycle and electron transport chain . This disruption leads to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress and cellular damage . Fluopimomide’s interaction with these metabolic pathways is central to its fungicidal activity and toxicity.

Transport and Distribution

Within cells and tissues, fluopimomide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . Transporters and binding proteins may facilitate the movement of fluopimomide within cells, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing its toxicity.

Subcellular Localization

Fluopimomide primarily localizes to mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for fluopimomide’s fungicidal activity, as it allows the compound to directly interact with its target enzyme and induce mitochondrial dysfunction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

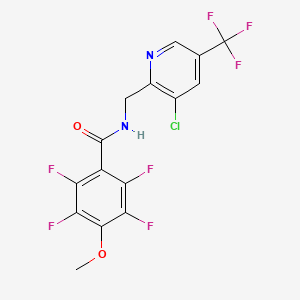

The synthesis of fluopimomide involves the condensation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine. The reaction typically occurs under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of fluopimomide follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and efficacy of the fungicide. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Fluopimomide undergoes several types of chemical reactions, including:

Oxidation: Fluopimomide can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Fluopimomide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluopimomide analogs .

Comparación Con Compuestos Similares

Similar Compounds

Fluopyram: Another fungicide with a similar chemical structure and mode of action.

Fluopicolide: A fungicide that also targets soil-borne pathogens but has a different chemical structure.

Oxamyl: A nematicide with some fungicidal properties but a different mode of action

Uniqueness

Fluopimomide is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific inhibition of succinate dehydrogenase sets it apart from other fungicides that may have broader or less specific modes of action .

Actividad Biológica

Fluopimomide is a novel fungicide that has garnered attention for its effectiveness in agricultural pest management, particularly against soil-borne diseases and nematodes. This article delves into the biological activity of fluopimomide, examining its effects on various organisms, mechanisms of action, and potential applications based on recent research findings.

Fluopimomide operates through a unique mode of action that primarily targets fungal pathogens and nematodes. Research indicates that it disrupts the cellular processes of these organisms, leading to their inhibition and eventual death. For instance, studies have shown that fluopimomide effectively controls the root-knot nematode Meloidogyne incognita, enhancing cucumber growth in infested soils .

Toxicological Studies

Recent investigations using Caenorhabditis elegans as a model organism revealed that sublethal doses of fluopimomide can induce oxidative stress. Exposure to concentrations of 0.2, 1.0, and 5.0 mg/L resulted in significant adverse effects on growth, locomotion, reproduction, and lifespan. The study highlighted increased reactive oxygen species (ROS) levels and impaired antioxidant systems in the nematodes, indicating potential risks to non-target species .

Soil Microbial Impact

Field trials assessing the impact of fluopimomide on soil microbiota demonstrated that it has minimal effects on beneficial soil bacteria and actinomycetes while effectively reducing pathogenic fungal populations by up to 85.80% . The fungicide's application did not significantly alter the overall microbial biomass, suggesting a selective action that preserves beneficial soil organisms.

Efficacy Against Plant Pathogens

Fluopimomide has shown remarkable efficacy in controlling various plant pathogens. In tomato plants, for example, fluopimomide reduced disease incidence by 80.00% to 88.24% when applied at recommended dosages. Additionally, it improved plant height by 13.25% to 24.05% and increased marketable yield by 16.88% .

Comparative Efficacy Table

| Treatment | Disease Incidence Reduction (%) | Plant Height Improvement (%) | Marketable Yield Increase (%) |

|---|---|---|---|

| Fluopimomide (375 g/ha) | 80.00 | 13.25 | 16.88 |

| Fluopimomide (750 g/ha) | 85.80 | 24.05 | N/A |

| Control (Fluopicolide) | Comparable effects | N/A | N/A |

Case Studies

- Cucumber Growth Enhancement : A study highlighted fluopimomide's effectiveness against Meloidogyne incognita, showing enhanced cucumber growth in infested soils when treated with the fungicide .

- Cotton Seedling Protection : Another investigation demonstrated that fluopimomide could synergistically enhance the efficacy of lentinan in controlling damping-off disease caused by Rhizoctonia solani, showcasing its potential as a dual-action agent in crop protection .

Propiedades

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJKFZQFTZJKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337425 | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309859-39-9 | |

| Record name | Fluopimomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309859399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPIMOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK7UY7L4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.